molecular formula C15H17NO2S B2944580 2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 87874-89-3

2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B2944580
CAS RN: 87874-89-3
M. Wt: 275.37
InChI Key: HPGBMXCKMLZQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione, also known as 2-ASMCD, is an organic compound belonging to the class of cyclohexane-1,3-diones. It is a cyclic compound with a sulfur atom in the ring and an anilino group attached to the ring. It has been used as a building block in organic synthesis, and has been studied for its potential applications in drug discovery and development.

Scientific Research Applications

Anticancer Activity

Thiosemicarbazones, which are structurally related to the compound , have been identified as having significant anticancer properties . They can act as chelating agents that bind to the metal ions within cancer cells, disrupting their function. The compound’s ability to donate electrons through its sulfur and nitrogen atoms may interfere with the proliferation of cancer cells, making it a potential candidate for anticancer drug development.

Anti-HIV Properties

Compounds with thiosemicarbazone moieties have shown promise as anti-HIV agents . Their mechanism involves inhibiting enzymes that are crucial for the replication of the HIV virus. Research into the specific compound could yield new insights into its efficacy as an anti-HIV agent, potentially leading to new treatments for HIV/AIDS.

Anticonvulsant Effects

The anilino and sulfanyl groups present in the compound may contribute to anticonvulsant effects . These effects are valuable in the treatment of neurological disorders such as epilepsy. Further investigation into the compound’s interaction with neural pathways could uncover new therapeutic uses.

Antimalarial Activity

Thiosemicarbazones have been explored for their antimalarial activity, and the compound could also be studied for this application . Its potential to disrupt the life cycle of the malaria parasite makes it a candidate for the development of new antimalarial drugs.

Anti-inflammatory Uses

The compound’s structural features suggest it could serve as a lead molecule in the development of anti-inflammatory drugs . By modulating the inflammatory response, it could help in treating conditions like arthritis and other inflammatory diseases.

Enzymatic Inhibition

Enzymatic inhibition is another area where thiosemicarbazones have shown potential . The compound could be investigated for its ability to inhibit specific enzymes that are targets for treating various diseases, including metabolic disorders.

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative stress. The compound’s chemical structure indicates that it may possess antioxidant properties, which could be harnessed in therapeutic applications to combat oxidative damage .

Antibacterial and Antifungal Effects

Lastly, the compound could be researched for its antibacterial and antifungal effects . Its ability to bind to bacterial and fungal cells and disrupt their function could lead to the development of new antimicrobial agents.

properties

IUPAC Name

2-hydroxy-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-15(2)8-11(17)13(12(18)9-15)14(19)16-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWMXQKWKISRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=S)NC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione

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